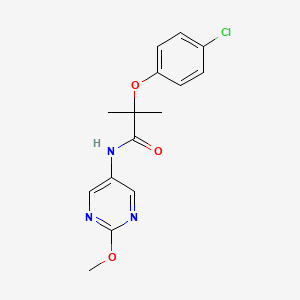

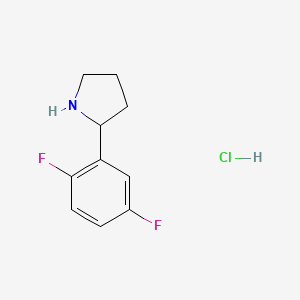

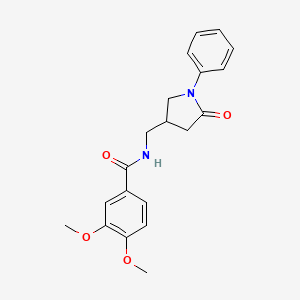

2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of chloro and methoxy substituents into the molecular framework. For instance, the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate suggests a method for introducing chloro and methoxy groups onto a polymer backbone . Additionally, the preparation of N'-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide involves the reaction of a methoxyphenyl-substituted formazan with nickel nitrate in an acidic medium, which could be analogous to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as FT-IR, FT-Raman, NMR, and single-crystal X-ray diffraction. For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated using both experimental and theoretical techniques, which showed good agreement between theoretical and experimental geometrical parameters . Similarly, the crystal and molecular structure of N'-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide was studied by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structural features can be inferred from the studies provided. For instance, the electrochemical transformation of a pyrimidinone derivative involved cleavage and migration of bonds mediated by electrochemically generated chlorine . This suggests that the target compound may also undergo interesting transformations under electrochemical conditions.

Physical and Chemical Properties Analysis

The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents has been studied, which provides a basis for understanding the solubility behavior of the target compound . The solubility increased with temperature and varied across different solvents. The thermodynamic parameters such as mixing Gibbs energy, enthalpy, and entropy were also obtained, which are essential for understanding the dissolution process . Additionally, the study of two polymorphs of a related compound provided insights into the thermal stability and phase transitions, which could be relevant for the physical properties of the target compound .

Applications De Recherche Scientifique

Synthesis and Biological Applications

A study by Moskvina, Shilin, and Khilya (2015) developed a method for synthesizing heterocyclic compounds through condensation reactions, which may offer insights into the synthesis of structurally related compounds like "2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide" (Moskvina, Shilin, & Khilya, 2015).

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, demonstrating the pharmaceutical applications of complex organic syntheses (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Physical and Chemical Properties

Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, and Balzarini (2003) investigated the antiviral activity of pyrimidine derivatives, which could provide a foundation for the development of antiviral agents related to "2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide" (Hocková et al., 2003).

The study of the solubility of related compounds in various organic solvents by Yao, Xia, and Li (2017) highlights the importance of understanding the solubility properties for the application and formulation of chemical compounds (Yao, Xia, & Li, 2017).

Environmental and Degradation Studies

- Brillas, Boye, Baños, Calpe, and Garrido (2003) focused on the electrochemical degradation of chlorophenoxy herbicides, a study relevant to understanding the environmental fate and degradation pathways of structurally similar compounds (Brillas et al., 2003).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3/c1-15(2,22-12-6-4-10(16)5-7-12)13(20)19-11-8-17-14(21-3)18-9-11/h4-9H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJNACJZWBMJIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CN=C(N=C1)OC)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)

![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)

![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)

![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)